3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole
Overview
Description
The compound “3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
While specific synthesis methods for “3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole” were not found, similar compounds such as “3-Bromophenylacetic Acid” have been synthesized through amidation reactions . Another method involves the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction has also been used to analyze the single crystal of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 3-(bromoacetyl)coumarins, have been studied. These compounds have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that the presence of bromine likely increases the molecular weight and density compared to non-brominated analogs.Scientific Research Applications
Crystal Structure and Molecular Interactions
- The oxadiazole ring in related compounds demonstrates planarity and interacts with various substituents, leading to different molecular conformations. This characteristic is crucial for understanding the molecular interactions and stability of such compounds (Fun, Hemamalini, Nithinchandra, & Kalluraya, 2010).
Synthesis and Chemical Properties
- Novel oxadiazole derivatives, including those related to 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole, have been synthesized, showcasing their potential in yielding compounds with significant biological properties (Husain & Ajmal, 2009).
- Studies on the synthesis of related compounds have provided insights into their potential applications in drug discovery and development (Zhang et al., 2005).
Potential Applications in Drug Discovery
- Oxadiazole compounds, including those structurally similar to 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole, have been explored for their potential in inducing apoptosis, with implications for anticancer therapies (Cai, Drewe, & Kasibhatla, 2006).
- The antimicrobial and hemolytic activities of oxadiazole derivatives have also been studied, highlighting their potential in addressing microbial infections (Gul et al., 2017).
Applications in Material Science
- Certain oxadiazole derivatives have been investigated for their photoluminescent properties, suggesting potential uses in optoelectronic applications (Liu Yu et al., 2006).
Other Potential Applications
- Oxadiazole compounds have shown promise in the synthesis of novel materials and in the study of their spectral properties, which can have implications in various fields of materials science (Chandrakantha et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A similar compound, (3s)-n-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, has been found to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Bromophenyl compounds have been used as biochemical reagents in life science research , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine, found that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
Bromophenyl compounds have been used in various biological and organic compound studies , suggesting that they may have diverse molecular and cellular effects.
Action Environment
A study on a similar compound found that its gibbs free energy was –234696121 kcal/mol, the relative Gibbs free energy was 00314 kcal/mol, and the Boltzmann weighting factor was 1972% , suggesting that it may be stable under a variety of conditions.
properties
IUPAC Name |
3-(3-bromophenyl)-5-propyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGBPEJHNSCHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674941 | |
Record name | 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |
CAS RN |
1187385-57-4 | |
Record name | 3-(3-Bromophenyl)-5-propyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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